molecular formula C21H20FN3O B2414283 (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone CAS No. 1797027-00-9

(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2414283
CAS No.: 1797027-00-9
M. Wt: 349.409
InChI Key: DYUDGEYDVPYBQO-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone: is a complex organic compound that features both azepane and quinoxaline moieties. The presence of a fluorophenyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.

    Coupling with Quinoxaline: The final step involves coupling the azepane derivative with quinoxaline using coupling agents like palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be employed to modify the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Dihydroquinoxaline derivatives.

    Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the azepane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
  • (3-(4-Methylphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
  • (3-(4-Bromophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone

Uniqueness

What sets (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone apart is the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity and binding affinity compared to its analogs.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUDGEYDVPYBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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